Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science . Benzothiophenes are sulfur-containing heterocycles that exhibit a wide range of biological activities, making them valuable in various scientific research fields .
Mechanism of Action
Target of Action
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound used in proteomics research . .
Biochemical Pathways
Related compounds have been shown to have antiproliferative potential against certain cancer cell lines , suggesting that it may affect pathways related to cell proliferation and apoptosis.
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein kinase enzymes, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways and affecting cellular functions . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is essential for its ability to modulate gene expression and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4,5,6,7-tetrahydro-1-benzothiophene derivatives . The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in proteomics research to study protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound shares a similar benzothiophene core but has an amino group at the 2-position.
4,5,6,7-Tetrahydro-1-benzothiophene derivatives: These compounds include various substituted derivatives with different functional groups at the 2-position.
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives . This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSTWYGMSUJOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481557 | |
Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-45-2 | |
Record name | Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19282-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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